molecular formula C11H9NO3 B8354456 3-Ethyl-2,5,8(1H)-quinolinetrione

3-Ethyl-2,5,8(1H)-quinolinetrione

Cat. No. B8354456
M. Wt: 203.19 g/mol
InChI Key: ZLKDKCWTGMUFTF-UHFFFAOYSA-N
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Description

3-Ethyl-2,5,8(1H)-quinolinetrione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2,5,8(1H)-quinolinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2,5,8(1H)-quinolinetrione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Ethyl-2,5,8(1H)-quinolinetrione

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-ethyl-1H-quinoline-2,5,8-trione

InChI

InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15)

InChI Key

ZLKDKCWTGMUFTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)C=CC2=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thus, for example the dienophile, 4-methyl-(1H)-quinoline-2,5,8-trione, may be obtained by acetoacetylation of 2,5-dimethoxyaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, followed by Knorr cyclization with sulfuric acid, demethylation with hydrobromic acid and oxidation with potassium dichromate in an acidic medium. The starting dienophile, 3-ethyl-1H-quinoline-2,5,8-trione, may be obtained through Vilsmeier-Haack formylation of 2,5-dimethoxybutyranilide, followed by acidic hydrolysis and oxidative demethylation with cerium ammonium nitrate.
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Synthesis routes and methods II

Procedure details

Cerium ammonium nitrate (284 mg, 0.5 mmol) was added in small portions to a stirred suspension of 3-ethyl-5,8-dimethoxy-1H-quinolin-2-one(50 mg, 0.2 mmol) in water (0.5 ml) and acetonitrile (1 ml). After 5 minutes at room temperature, water (3 ml) was added and the reaction mixture was extracted with chloroform (3×20 ml), yielding 3-ethyl-1H-quinoline-2,5,8-trione (44 mg, 100 %). The analytical sample was obtained by rapid silica gel chromatography, eluting with ethyl ether.
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Cerium ammonium nitrate
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284 mg
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3-ethyl-5,8-dimethoxy-1H-quinolin-2-one
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50 mg
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0.5 mL
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1 mL
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3 mL
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